molecular formula C15H22F3NO4 B3116423 Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate CAS No. 216235-40-4

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate

Cat. No.: B3116423
CAS No.: 216235-40-4
M. Wt: 337.33 g/mol
InChI Key: RATYXEPKEBOGNO-UHFFFAOYSA-N
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Description

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is a fluorinated organic compound with the molecular formula C₁₅H₂₀F₃NO₄ and a molecular weight of 335.320 g/mol . Its IUPAC name, methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)pent-4-enoate, reflects its key structural features:

  • A tert-butoxycarbonyl (Boc) -protected amino group.
  • An allyl substituent on the amino group.
  • A trifluoromethyl group at the α-position.
  • A pent-4-enoate backbone with a methyl ester.

The Boc group enhances stability during synthetic procedures, while the trifluoromethyl group contributes to electronic and steric effects. The compound is supplied by Advanced Technology & Industrial Co., Ltd. (Hong Kong) under synonyms such as MFCD07779895 and CAS 1262415-85-9 .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3NO4/c1-7-9-14(11(20)22-6,15(16,17)18)19(10-8-2)12(21)23-13(3,4)5/h7-8H,1-2,9-10H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATYXEPKEBOGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C(CC=C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a trifluoromethyl group and a tert-butoxycarbonyl protecting group, suggests various biological activities that merit detailed exploration.

  • Molecular Formula : C15H22F3NO4
  • Molecular Weight : 337.33 g/mol
  • CAS Number : 216235-40-4
  • Purity : Typically ≥95%

These properties indicate that the compound is suitable for various laboratory applications, including biological assays and synthetic chemistry.

The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly within enzyme inhibition pathways. Research indicates that compounds with similar structures often exhibit inhibition against various enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression and other diseases.

Table 1: Comparison of Biological Activities

Compound NameTarget EnzymeIC50 Value (nM)Biological Activity
Azumamide CHDAC114Potent Inhibitor
Azumamide EHDAC367Moderate Inhibitor
This compoundTBDTBDPotential Inhibitor

Case Studies and Research Findings

  • Inhibition of Histone Deacetylases (HDACs) :
    • A study on azumamides demonstrated that modifications in the amino acid structure significantly affect the potency against HDAC isoforms. The findings suggest that similar modifications in this compound could yield potent HDAC inhibitors, which are crucial for cancer therapeutics .
  • Anticancer Potential :
    • Compounds with trifluoromethyl groups have been linked to increased lipophilicity and improved cellular uptake, enhancing their efficacy as anticancer agents. This property may also apply to this compound, making it a candidate for further investigation in cancer cell lines .
  • Synthetic Pathways :
    • The synthesis of this compound involves a multi-step process that includes the protection of amines and the introduction of the trifluoromethyl group through electrophilic fluorination methods. Understanding these synthetic routes is essential for optimizing yield and purity in research applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound C₁₅H₂₀F₃NO₄ 335.32 Boc-protected amino, allyl, trifluoromethyl, pent-4-enoate Likely synthetic intermediate; stability under basic conditions .
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate C₁₈H₂₀F₃NO₄ 371.36 Benzyloxycarbonyl (Cbz)-protected amino, allyl, trifluoromethyl Cbz group enables hydrogenolytic deprotection; less stable to acids than Boc .
2-Amino-2-(trifluoromethyl)pent-4-enoic acid C₆H₈F₃NO₂ 183.14 Free amino group, trifluoromethyl, pent-4-enoic acid Higher polarity; reactive intermediate in peptide synthesis .
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-YNOATE C₁₅H₁₈F₃NO₄ 335.32 Pent-4-YNOATE (alkyne) backbone Alkyne enables click chemistry; distinct reactivity compared to enoate .

Detailed Analysis

Protective Group Comparison Boc vs. Cbz: The Boc group (tert-butyl) offers superior stability under basic conditions and selective cleavage via acids (e.g., trifluoroacetic acid). In contrast, the Cbz group (benzyl) is cleaved by hydrogenolysis, making it incompatible with reducible functionalities like allyl groups . Impact on Solubility: The Boc group increases lipophilicity, reducing aqueous solubility compared to the Cbz analogue, which retains slight aromatic polarity.

Backbone Variants Pent-4-enoate vs. Pent-4-ynoate: The enoate (double bond) and ynoate (triple bond) backbones differ markedly in reactivity. The alkyne in pent-4-ynoate enables cycloaddition reactions (e.g., Huisgen), while the enoate’s double bond is suited for electrophilic additions .

Trifluoromethyl Group
Present in all analogues, the CF₃ group enhances metabolic stability and electron-withdrawing effects, influencing reaction kinetics in nucleophilic substitutions .

Amino Group Modifications The free amino group in 2-amino-2-(trifluoromethyl)pent-4-enoic acid increases reactivity but limits stability, necessitating protection for synthetic utility.

Data Discrepancies and Notes

  • Molecular Formula Conflict: reports C₁₅H₂₀F₃NO₄, while lists C₁₅H₂₂F₃NO₄ for a similar compound. This discrepancy (difference of two hydrogens) may arise from isomeric variations or reporting errors .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate?

The compound is synthesized via a multi-step route involving Boc (tert-butoxycarbonyl) protection of the amine group, allylation, and esterification. Key steps include:

  • Amine Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) to introduce the Boc group .
  • Allylation : Introducing the allyl group using allyl bromide in the presence of a base like NaH or K₂CO₃ .
  • Esterification : Final ester formation via reaction with methyl iodide or methanol under acidic catalysis . Purity is typically confirmed by HPLC (>98%) and structural validation by 1^1H/13^{13}C NMR and HRMS .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in a sealed, moisture-free container under inert gas (e.g., argon). The Boc group is sensitive to acidic or prolonged humid conditions, which can lead to deprotection. Avoid exposure to strong oxidizing agents .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR (δ 1.44 ppm for Boc tert-butyl group; δ 5.2–5.8 ppm for allyl and pent-4-enoate olefinic protons) .
  • Mass Spectrometry : HRMS (ESI+) expected [M+Na]⁺ at m/z 252.12 .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantiomeric purity is critical for bioactivity studies. Strategies include:

  • Chiral Catalysts : Use of Evans’ oxazaborolidine catalysts or asymmetric hydrogenation for stereocontrol at the trifluoromethyl-bearing carbon .
  • Chiral Auxiliaries : Employ (S)- or (R)-proline derivatives during intermediate steps to induce desired configurations .
  • Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

Q. What are the key stability challenges under reaction conditions?

  • Acid Sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 3). Monitor reactions involving TFA or HCl to avoid premature deprotection .
  • Thermal Decomposition : Above 150°C, the allyl group may undergo retro-ene reactions. Use low-temperature methods (e.g., microwave-assisted synthesis) for thermally demanding steps .

Q. How can structural modifications influence its biological activity?

  • Allyl Group Replacement : Substituting allyl with propargyl or cyclopropyl groups alters reactivity in click chemistry or radical cyclization applications .
  • Ester Hydrolysis : Converting the methyl ester to a free acid (via NaOH hydrolysis) enhances solubility for in vitro assays .
  • Boc Deprotection : Removing the Boc group exposes the amine for further functionalization (e.g., peptide coupling) .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., enzyme inhibition) may arise from:

  • Enantiomeric Impurities : Validate enantiopurity via chiral HPLC or polarimetry .
  • Solvent Effects : Compare activities in polar (DMSO) vs. nonpolar (THF) solvents to assess aggregation or solubility issues .
  • Assay Conditions : Standardize protocols (pH, temperature) across studies to minimize variability .

Methodological Recommendations

Q. What computational tools aid in studying its reactivity?

  • DFT Calculations : Gaussian 16 or ORCA for modeling transition states during allylation or Boc deprotection .
  • Molecular Docking : AutoDock Vina to predict binding modes with biological targets (e.g., proteases or kinases) .

Q. How to design experiments assessing its metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Key metabolites often result from ester hydrolysis or allyl oxidation .
  • Isotope Labeling : Use 13^{13}C-labeled methyl esters to track metabolic pathways .

Q. What safety precautions are critical during handling?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of dust (use fume hoods) .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate

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